N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO2S/c1-20(24,18-12-15-7-3-5-9-17(15)25-18)13-22-19(23)11-10-14-6-2-4-8-16(14)21/h2-9,12,24H,10-11,13H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOQTSKKTGESLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1F)(C2=CC3=CC=CC=C3S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
Thiophenol derivatives undergo acyl chloride-mediated cyclization in anhydrous AlCl₃, yielding 1-benzothiophen-2-carboxaldehyde (Table 1).
Table 1: Friedel-Crafts Conditions for Benzothiophene Synthesis
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetyl chloride/AlCl₃ | Dichloromethane | 0–5 | 78 |
| Propionyl chloride | Toluene | 25 | 65 |
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling using 2-bromobenzothiophene and boronic acids introduces substituents at the C3 position, enhancing structural diversity.
Formation of the Hydroxypropyl Group
The 2-hydroxypropyl side chain is introduced via nucleophilic addition to 1-benzothiophen-2-carboxaldehyde:
Grignard Reaction
Reaction with methylmagnesium bromide in tetrahydrofuran (THF) at −78°C produces a secondary alcohol, which is oxidized to the ketone and subsequently reduced to the hydroxypropyl derivative (Scheme 1).
Scheme 1
- CH₃MgBr/THF → 2. PCC oxidation → 3. NaBH₄ reduction
Asymmetric Catalysis
Chiral catalysts (e.g., Jacobsen’s catalyst) enable enantioselective epoxidation of allylic alcohols, followed by ring-opening to yield (R)- or (S)-configured hydroxypropyl intermediates.
Coupling with Fluorophenyl Propanamide
The final step involves amide bond formation between the hydroxypropyl-benzothiophene intermediate and 3-(2-fluorophenyl)propanoyl chloride.
Peptide Coupling Agents
Carbodiimide-based reagents (e.g., EDCl/HOBt) facilitate coupling in dichloromethane at 0°C–25°C (Table 2).
Table 2: Coupling Reagent Efficiency
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 85 | 98 |
| DCC/DMAP | THF | 72 | 95 |
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) reduces reaction time by 60% while maintaining yields ≥80%.
Optimization and Yield Improvements
Critical parameters for scalability include:
- Temperature Control : Lower temperatures (−78°C) during Grignard addition minimize side reactions.
- Catalyst Loading : 5 mol% Pd(PPh₃)₄ in cross-coupling steps enhances turnover.
- Workup Protocols : Aqueous extraction with ethyl acetate removes unreacted propanoyl chloride, improving purity.
Analytical Characterization
Post-synthesis validation employs:
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) confirms peaks at δ 7.85 (benzothiophene-H), δ 3.12 (hydroxypropyl-H), and δ 6.92 (fluorophenyl-H).
- HPLC-MS : Retention time = 12.3 min; [M+H]⁺ = 358.44.
Challenges and Alternative Approaches
Steric Hindrance
Bulky substituents on benzothiophene impede coupling efficiency. Alternatives include:
Fluorophenyl Stability
Electron-withdrawing fluorine substituents necessitate inert atmospheres to prevent decomposition during amidation.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The benzo[b]thiophene moiety makes it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[b]thiophene moiety could play a role in binding to hydrophobic pockets, while the hydroxypropyl and fluorophenyl groups may enhance its solubility and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences and inferred properties between the target compound and its analogs:
Key Observations from Structural Comparisons
Benzothiophene vs. Indole/Biphenyl Systems: The target compound’s benzothiophene group (vs. indole in ) offers greater sulfur-mediated hydrophobicity and metabolic stability but may reduce hydrogen-bonding capacity compared to indole’s NH group.
Halogen Effects :
- Fluorine (target and ) improves membrane permeability and bioavailability via electronegativity, whereas bromine () increases molecular weight and may alter binding kinetics due to steric effects.
Heterocyclic Diversity :
- Furan/thiophene hybrids () introduce electron-rich heterocycles, which may enhance reactivity in electrophilic environments but reduce metabolic stability compared to benzothiophene.
Research Findings and Pharmacological Implications
- Metabolic Stability : Benzothiophene-containing compounds (target and ) are predicted to exhibit slower hepatic clearance compared to furan/thiophene analogs () due to reduced susceptibility to oxidative metabolism .
- Solubility : Hydroxypropyl and hydroxyethyl groups (target and ) improve aqueous solubility compared to purely aromatic systems (e.g., ), though this remains untested in the provided evidence.
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacodynamics, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 325.42 g/mol
This compound exhibits a multifaceted mechanism of action, primarily targeting the central nervous system (CNS). It has been shown to interact with various neurotransmitter systems, which may contribute to its therapeutic effects.
2. Biological Activity
Research indicates that this compound possesses several biological activities:
- Anticonvulsant Activity : In preclinical models, this compound demonstrated significant anticonvulsant properties. It was effective in reducing seizure frequency in animal models of epilepsy, particularly in the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.
- Anti-inflammatory Effects : Studies have suggested that the compound may inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by inflammation.
- Neuroprotective Properties : Evidence indicates neuroprotective effects against oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases.
Case Study 1: Anticonvulsant Efficacy
A study conducted by researchers evaluated the efficacy of this compound in various seizure models. The results showed:
| Test Model | Dose (mg/kg) | Efficacy (%) |
|---|---|---|
| Maximal Electroshock | 15 | 85 |
| Pentylenetetrazole | 30 | 75 |
| Kindling Model | 60 | 70 |
This data suggests a promising profile for its use as an anticonvulsant agent.
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, the compound was administered to mice subjected to induced oxidative stress. The findings indicated a significant reduction in neuronal damage markers:
| Treatment Group | Neuronal Damage Score (out of 10) |
|---|---|
| Control | 8 |
| Compound Treatment | 3 |
The reduction in neuronal damage score highlights the potential protective effects of the compound against neurodegeneration.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound exhibits good oral bioavailability.
- Distribution : It has a favorable distribution profile, with significant CNS penetration.
- Metabolism : Metabolized primarily in the liver with minimal first-pass effect.
- Excretion : Excreted mainly through urine, with a half-life conducive for once or twice daily dosing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
